molecular formula C14H22CaO10 B1611734 calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate CAS No. 98733-24-5

calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate

Cat. No.: B1611734
CAS No.: 98733-24-5
M. Wt: 390.4 g/mol
InChI Key: NOUVZISPTGHJFE-ASZNEFJQSA-L
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Description

Calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is a complex organic compound that features a calcium ion coordinated to a chiral hydroxyacetate ligand. This compound is notable for its unique structure, which includes a dioxolane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate typically involves the reaction of calcium salts with the corresponding hydroxyacetate ligand. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction parameters. The process often includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Studied for its potential role in biological systems and as a model compound for understanding enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The dioxolane ring and hydroxyacetate moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Calcium acetate: A simpler calcium salt with different chemical properties.

    Calcium lactate: Another calcium salt with a different organic ligand.

    Calcium gluconate: A calcium salt with a gluconate ligand, used in medical applications.

Uniqueness

Calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is unique due to its chiral dioxolane ring and hydroxyacetate ligand, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other calcium salts may not be suitable.

Properties

IUPAC Name

calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H12O5.Ca/c2*1-7(2)11-3-4(12-7)5(8)6(9)10;/h2*4-5,8H,3H2,1-2H3,(H,9,10);/q;;+2/p-2/t2*4-,5+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUVZISPTGHJFE-ASZNEFJQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(=O)[O-])O)C.CC1(OCC(O1)C(C(=O)[O-])O)C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22CaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539084
Record name calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98733-24-5
Record name calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate

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